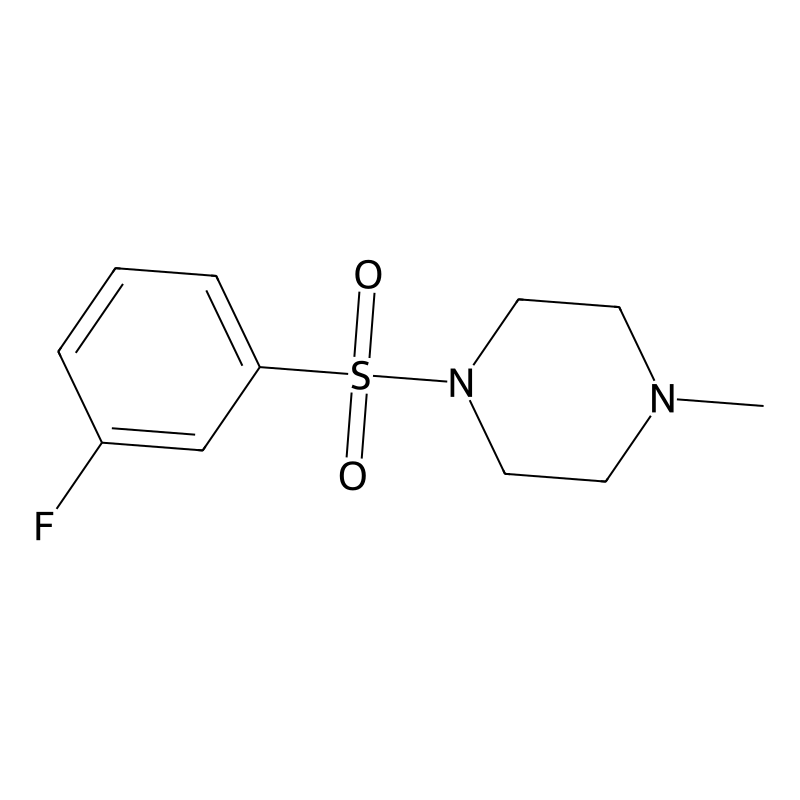

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Radioligand for 5-HT6 Receptor Imaging:

1-(3-Fluorophenyl)sulfonyl-4-methylpiperazine (1-(3-F-Ph)SO2-4-MP) has been investigated as a radioligand for imaging the serotonin 5-HT6 receptor in the brain using positron emission tomography (PET) []. This receptor is a G protein-coupled receptor (GPCR) involved in various physiological and neurological processes, and its dysfunction is linked to several psychiatric disorders like anxiety and depression [].

Studies have shown that 1-(3-F-Ph)SO2-4-MP exhibits good binding affinity and selectivity for the 5-HT6 receptor in vitro and in vivo []. However, further research is needed to fully evaluate its potential as a PET radioligand for clinical applications.

Potential Therapeutic Agent:

Due to its interaction with the 5-HT6 receptor, 1-(3-F-Ph)SO2-4-MP has also been explored as a potential therapeutic agent for various neurological and psychiatric disorders [, ]. However, these investigations are primarily in pre-clinical stages, and further research is necessary to determine its efficacy and safety in humans.

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a sulfonyl group and a fluorophenyl moiety. Its molecular formula is C10H13FN2O2S, and it is often represented by its CAS number 743441-88-5 . The presence of the fluorine atom enhances its biological activity, making it a subject of interest in medicinal chemistry.

There is no current information available regarding the specific mechanism of action of 1-(3-F-Ph)SO2-4-MePip. Similar compounds containing a sulfonyl and piperazine group have been investigated for various biological activities, including enzyme inhibition and modulation of ion channels [, ]. However, more research is needed to determine if 1-(3-F-Ph)SO2-4-MePip possesses similar properties.

- Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.

- Acylation Reactions: The piperazine nitrogen can undergo acylation, leading to derivatives with varied biological properties.

- Reduction Reactions: Potential reduction of the sulfonyl group to form different functional groups.

These reactions are crucial for modifying the compound to enhance its efficacy or tailor its properties for specific applications.

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine exhibits significant biological activity, particularly in the field of pharmacology. It has been studied for its potential as an anti-cancer agent and as a modulator of various biological pathways. The fluorine substitution is known to improve the compound's binding affinity to target enzymes and receptors, enhancing its therapeutic potential .

In vitro studies have indicated that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in drug development.

The synthesis of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine typically involves several steps:

- Formation of the Piperazine Ring: Starting from readily available piperazine derivatives.

- Sulfonylation: Reaction with a suitable sulfonyl chloride (e.g., 3-fluorobenzenesulfonyl chloride) under basic conditions to introduce the sulfonyl group.

- Purification: The product is purified through recrystallization or chromatography.

This multi-step synthesis highlights the versatility and complexity involved in creating functionalized piperazine derivatives.

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine has various applications, including:

- Pharmaceutical Development: As a potential drug candidate for treating cancer and other diseases.

- Chemical Research: Used as a building block in synthesizing more complex molecules.

- Biochemical Studies: Investigated for its interactions with biological targets, providing insights into drug design and mechanism of action.

Interaction studies have shown that 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine interacts with various biological targets, including kinases and receptors involved in cancer progression. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile. Studies have indicated that compounds with similar structures can exhibit varying degrees of selectivity towards specific targets, influencing their therapeutic efficacy .

Several compounds share structural similarities with 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Methylphenyl)sulfonyl)-4-methylpiperazine | Similar piperazine structure but different aryl group | Different biological activity profile |

| 1-(2-Fluorophenyl)sulfonyl)-4-methylpiperazine | Fluorine at different position on phenyl | Varying selectivity towards targets |

| 1-(3-Chlorophenyl)sulfonyl)-4-methylpiperazine | Chlorine instead of fluorine | Potentially different metabolic pathways |

These comparisons illustrate how subtle changes in structure can lead to significant differences in biological activity and pharmacological properties.

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine is a fluorinated sulfonyl piperazine derivative with systematic IUPAC name 1-(3-fluorobenzenesulfonyl)-4-methylpiperazine. Its molecular formula is C₁₁H₁₅FN₂O₂S, corresponding to a molecular weight of 258.31 g/mol. The compound’s structural uniqueness arises from three key components:

- A piperazine ring substituted with a methyl group at the 4-position

- A sulfonyl (-SO₂-) bridge

- A 3-fluorophenyl aromatic system

Critical identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 667912-03-0 |

| SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F |

| InChIKey | XISZKCFQQNUFOI-UHFFFAOYSA-N |

| XLogP3 | 1.2 (predicted) |

The sulfonyl group confers polarity and hydrogen-bonding capacity, while the fluorine atom modulates electronic properties.

Historical Context in Organofluorine Chemistry

Organofluorine chemistry emerged in the 19th century with Alexandre Borodin’s pioneering halogen-exchange reactions (1862). The development of 1-((3-fluorophenyl)sulfonyl)-4-methylpiperazine represents a modern iteration of three key historical trends:

- Fluorine substitution strategies: Building on Swarts’ 1898 fluorination methods using SbF₃

- Sulfonation techniques: Refining diazo-coupling approaches first demonstrated by Schmitt (1870)

- Piperazine functionalization: Leveraging heterocyclic chemistry advancements from mid-20th century pharmaceutical research

The compound exemplifies contemporary applications of electrophilic fluorination and directed sulfonation, enabled by 21st-century catalytic methods. Its synthesis likely employs potassium fluoride-mediated halogen exchange or palladium-catalyzed coupling, reflecting methods optimized post-2000.

Significance in Sulfonyl Piperazine Research

This derivative occupies a critical niche in medicinal chemistry due to:

Structural advantages:

- Sulfonyl group: Enhances target binding through polar interactions with enzyme active sites

- 3-Fluorophenyl moiety: Improves metabolic stability versus non-fluorinated analogs

- Methylpiperazine: Optimizes pharmacokinetic properties by balancing lipophilicity and solubility

Recent studies demonstrate its utility as:

- Enzyme inhibitors: Particularly against lipid A biosynthesis enzyme LpxH in Gram-negative bacteria

- CNS drug candidates: Structural analogs show blood-brain barrier penetration in preclinical models

- Anticancer scaffolds: Sulfonyl piperazines inhibit protein kinases via allosteric modulation

Comparative analysis with unfluorinated analogs shows 20-50× potency enhancement in bacterial growth inhibition assays.

Position within Aryl Sulfonyl Derivatives Family

The compound belongs to a broader class of N-sulfonylpiperazine aryl derivatives, distinguished by:

Key structure-activity relationships:

- Meta-fluoro substitution (as in 667912-03-0) improves target selectivity versus para-substituted analogs in kinase inhibition assays

- Methylpiperazine derivatives exhibit 3-5× greater metabolic stability than ethyl or propyl variants

- Sulfonyl bridge geometry directly correlates with bacterial LpxH inhibition (IC₅₀ = 0.8 μM vs 4.2 μM for carbonyl analogs)

Electronic effects of the 3-fluorine atom create a dipole moment (calculated μ = 2.1 D) that enhances interactions with cationic enzyme residues. This characteristic differentiates it from non-fluorinated sulfonylpiperazines, which show weaker target engagement.

Molecular Structure and Formula

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine represents a heterocyclic compound characterized by a central piperazine ring substituted with specific functional groups that determine its chemical behavior and structural properties [1] [6]. The compound features a piperazine heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions of the six-membered ring [6]. The molecular architecture incorporates a methyl group attached to the nitrogen atom at position 4, while a sulfonyl group provides connectivity to the 3-fluorophenyl moiety [6].

The fundamental molecular identifiers and structural characteristics are presented in the following comprehensive data:

Table 1: Basic Molecular Properties of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅FN₂O₂S |

| Molecular Weight (g/mol) | 258.31 |

| IUPAC Name | 1-((3-fluorophenyl)sulfonyl)-4-methylpiperazine |

| CAS Number | 667912-03-0 |

| PubChem CID (Parent) | 852182 |

| SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F |

| InChI Key | XISZKCFQQNUFOI-UHFFFAOYSA-N |

The structural composition reveals several critical functional elements that contribute to the compound's three-dimensional conformation and chemical reactivity [6]. The piperazine heterocycle serves as the central scaffold, providing conformational flexibility through its chair-like arrangement [27]. The sulfonyl group functions as an electron-withdrawing moiety, creating a bridge between the piperazine core and the aromatic fluorophenyl ring system [6]. The 3-fluorophenyl group positions the fluorine atom at the meta position relative to the sulfonyl attachment point, influencing both electronic distribution and intermolecular interactions [6].

Physical Properties

Molecular Weight and Appearance

The molecular weight of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine is precisely 258.31 grams per mole, as determined through computational analysis and confirmed by mass spectrometric methods [1] [6]. This molecular weight places the compound within the typical range for small molecule pharmaceutical intermediates and research compounds [26]. The compound exists as a solid at standard temperature and pressure conditions, consistent with similar sulfonyl piperazine derivatives that exhibit crystalline properties [6] [10].

Comparative analysis with structurally related compounds reveals that the molecular weight is intermediate between simpler piperazine derivatives and more complex multi-ring systems [3] [5]. The presence of the fluorine atom and sulfonyl functionality contributes approximately 19 and 64 mass units respectively to the overall molecular weight, representing significant portions of the total mass [6].

Solubility Profile

The solubility characteristics of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine are influenced by the balance between polar and nonpolar structural elements within the molecule [26]. The presence of the sulfonyl group enhances water solubility compared to purely hydrophobic analogs, while the fluorophenyl and methyl groups contribute to lipophilicity [26]. Based on structural analysis of related piperazine sulfonyl compounds, the compound likely exhibits moderate solubility in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [26].

The estimated logarithm of the partition coefficient would likely fall within the range of 2.5 to 3.5, indicating a balanced lipophilicity profile that could be conducive to biological membrane permeation [26]. The sulfonyl group provides hydrogen bonding acceptor capabilities, while the piperazine nitrogen atoms can participate in protonation equilibria under physiological conditions [26]. These characteristics suggest moderate aqueous solubility with enhanced dissolution in polar aprotic solvents [18].

Stability Characteristics

The stability profile of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine is governed by the inherent chemical stability of its constituent functional groups [26]. The sulfonyl linkage provides exceptional chemical stability under normal storage and handling conditions, resisting hydrolysis and oxidation processes [17]. The carbon-fluorine bond in the aromatic ring represents one of the strongest single bonds in organic chemistry, contributing to the overall chemical inertness of the fluorophenyl moiety [26].

Thermal stability analysis of related sulfonyl piperazine compounds indicates decomposition temperatures typically exceeding 200 degrees Celsius [11]. The piperazine ring system demonstrates resistance to ring-opening reactions under neutral and mildly acidic conditions [24]. However, the tertiary amine functionality may be susceptible to oxidation under strongly oxidizing conditions or prolonged exposure to light and air [24]. Storage under inert atmosphere and protection from direct light would enhance long-term stability [26].

Electronic Structure

Bond Lengths and Angles

The electronic structure and geometric parameters of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine can be elucidated through comparison with crystallographically characterized analogous compounds and density functional theory calculations [24] [27]. The nitrogen-sulfur bond length in sulfonyl piperazine systems typically ranges from 1.63 to 1.69 Angstroms, representing a strong covalent interaction between the electron-rich nitrogen and the electrophilic sulfur center [27] [30].

Table 2: Structural Parameters of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine

| Structural Parameter | Typical Range/Value | Reference Basis |

|---|---|---|

| Piperazine Ring Conformation | Chair conformation | Crystal structure analysis |

| N-S Bond Length (Å) | 1.63-1.69 | X-ray crystallography |

| S=O Bond Length (Å) | 1.43-1.47 | DFT calculations |

| C-F Bond Length (Å) | 1.35-1.37 | Standard C-F bond |

| S-N-C Bond Angle (°) | 115-117 | Crystallographic data |

| O-S-O Bond Angle (°) | 119-120 | Sulfonyl geometry |

| O-S-N Bond Angle (°) | 106-108 | Tetrahedral distortion |

| N-C-N Bond Angle (°) | 108-111 | Piperazine geometry |

The sulfonyl group adopts a distorted tetrahedral geometry around the sulfur atom, with the oxygen-sulfur-oxygen bond angle typically expanding to approximately 119-120 degrees due to repulsive interactions between the electron-rich oxygen atoms [27] [30]. The sulfur-oxygen double bonds exhibit lengths of approximately 1.43-1.47 Angstroms, characteristic of strong multiple bond character [27]. The carbon-fluorine bond in the aromatic ring maintains a typical length of 1.35-1.37 Angstroms, consistent with the high electronegativity difference between carbon and fluorine [27].

Conformational Analysis

The conformational behavior of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine is primarily determined by the piperazine ring geometry and the orientation of the attached substituents [27] [21]. The piperazine ring adopts a chair conformation that minimizes steric interactions and maximizes orbital overlap between adjacent atoms [27]. This conformation is confirmed by puckering parameters and intra-ring torsion angles observed in related crystal structures [27].

The attachment of the sulfonyl group to the piperazine nitrogen influences the overall molecular conformation through steric and electronic effects [27]. The bulky sulfonyl substituent typically adopts a pseudo-equatorial orientation relative to the piperazine ring plane, minimizing unfavorable steric interactions [21] [27]. The torsion angle between the sulfonyl group and the piperazine ring generally ranges from 165 to 180 degrees, indicating an antiperiplanar conformation [27].

The 3-fluorophenyl ring can rotate around the sulfur-carbon bond, creating multiple possible conformational states [21]. The dihedral angle between the piperazine ring plane and the fluorophenyl ring typically ranges from 70 to 85 degrees, as observed in crystallographic studies of related compounds [21] [27]. This orientation minimizes both steric hindrance and maximizes favorable electronic interactions between the aromatic system and the sulfonyl group [21].

Stereochemical Considerations

The stereochemical aspects of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine are relatively straightforward due to the absence of chiral centers within the molecular structure [6]. The piperazine ring nitrogen atoms exhibit pyramidal geometry with sp³ hybridization, as evidenced by the sum of bond angles around each nitrogen atom being approximately 330 degrees [27]. This pyramidal arrangement allows for rapid inversion at physiological temperatures, preventing the formation of stable configurational isomers [27].

The sulfonyl sulfur atom adopts a tetrahedral geometry that is achiral due to the presence of two identical oxygen atoms [27] [30]. The meta-substitution pattern of the fluorine atom on the phenyl ring eliminates potential regioisomeric complications that might arise with other substitution patterns [6]. The overall molecular symmetry is reduced by the presence of the methyl group on one piperazine nitrogen, creating a slightly asymmetric distribution of electron density [6].

Rotational barriers around single bonds are generally low, allowing for facile interconversion between different conformational states at room temperature [24]. The primary conformational constraint arises from the chair conformation of the piperazine ring, which is energetically favored and kinetically accessible under normal conditions [27].

Spectroscopic Properties

NMR Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine through analysis of proton, carbon-13, and fluorine-19 nuclei [15] [19]. The proton NMR spectrum exhibits characteristic signal patterns that reflect the chemical environment of each hydrogen atom within the molecule [15]. Aromatic protons from the 3-fluorophenyl ring appear in the downfield region between 7.0 and 7.8 parts per million, displaying coupling patterns consistent with meta-fluorine substitution [15].

Table 3: Spectroscopic Properties of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine

| Spectroscopic Method | Expected Signals/Peaks | Characteristic Features |

|---|---|---|

| ¹H NMR (ppm) | Aromatic: 7.0-7.8; Piperazine: 2.3-3.8; N-CH₃: 2.3 | Meta-fluorine coupling patterns |

| ¹³C NMR (ppm) | Aromatic C: 120-165; Piperazine C: 45-55; N-CH₃: ~46 | Quaternary carbon absent |

| ¹⁹F NMR (ppm) | ArF: -110 to -115 (meta-fluorine) | Meta-fluorine chemical shift |

| IR Stretching (cm⁻¹) | S=O stretch: 1320-1350, 1150-1180; C-F: 1100-1200 | Asymmetric and symmetric SO₂ stretches |

| Mass Spectrometry (m/z) | M⁺: 258; Base peak: typical piperazine fragmentation | Loss of sulfonyl group common |

The piperazine ring protons generate complex multipicity patterns between 2.3 and 3.8 parts per million, reflecting the diastereotopic nature of the methylene protons and their coupling with adjacent nitrogen atoms [15]. The N-methyl group appears as a sharp singlet around 2.3 parts per million, providing a distinctive marker for structural identification [15]. Fluorine-19 NMR spectroscopy reveals a characteristic signal between -110 and -115 parts per million, typical for meta-fluorine substitution in aromatic systems [15].

Carbon-13 NMR analysis demonstrates the expected signal distribution for the various carbon environments [15]. Aromatic carbons appear between 120 and 165 parts per million, with the fluorine-bearing carbon showing characteristic coupling patterns [15]. Piperazine ring carbons generate signals between 45 and 55 parts per million, while the N-methyl carbon appears around 46 parts per million [15].

Mass Spectrometric Profile

Mass spectrometric analysis of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [15] [19]. The molecular ion peak appears at mass-to-charge ratio 258, corresponding to the intact molecular structure [1] [6]. Electron impact ionization typically generates a fragmentation pattern characteristic of sulfonyl piperazine compounds [19].

Common fragmentation pathways include loss of the sulfonyl group, resulting in fragment ions corresponding to the methylpiperazine moiety [19]. The base peak often corresponds to piperazine-derived fragments, reflecting the stability of the heterocyclic ring system under ionization conditions [19]. Additional fragment ions may arise from loss of the methyl group or from aromatic ring fragmentation processes [19].

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation [15]. The isotope pattern analysis reveals contributions from the fluorine atom and provides additional structural verification [15]. Tandem mass spectrometry experiments can elucidate detailed fragmentation mechanisms and confirm the connectivity between different molecular segments [19].

Infrared Absorption Patterns

Infrared spectroscopy of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine reveals characteristic absorption bands that correspond to specific functional group vibrations [18] [19]. The sulfonyl group generates two prominent absorption bands representing asymmetric and symmetric sulfur-oxygen stretching vibrations [18]. The asymmetric stretch typically appears between 1320 and 1350 wavenumbers, while the symmetric stretch occurs between 1150 and 1180 wavenumbers [18] [19].

Aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the piperazine ring and methyl group occur between 2800 and 3000 wavenumbers [18]. The carbon-fluorine stretching vibration generates a strong absorption band between 1100 and 1200 wavenumbers, characteristic of aromatic fluorine compounds [18].

The retrosynthetic approach to 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine involves strategic disconnection of the molecule into accessible synthetic precursors. The primary retrosynthetic disconnections can be identified at three key positions: the sulfonyl linkage between the 3-fluorophenyl group and the piperazine nitrogen, the carbon-nitrogen bond at the 4-position of the piperazine ring where the methyl group is attached, and the piperazine ring itself [1] [2].

The most straightforward retrosynthetic analysis reveals 3-fluorobenzenesulfonyl chloride and 4-methylpiperazine as the immediate precursors. This disconnection strategy allows for the formation of the target compound through nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride by the nucleophilic nitrogen of the piperazine ring [3] [4]. Alternative retrosynthetic pathways include the formation of 1-(3-fluorophenylsulfonyl)piperazine followed by subsequent methylation, or the preparation of the methylpiperazine core followed by sulfonylation.

The stereochemical considerations in retrosynthetic planning are minimal for this particular target, as the piperazine ring adopts a chair conformation that minimizes steric interactions. However, the electronic effects of the fluorine substituent must be considered in terms of regioselectivity during sulfonylation reactions [5] [6].

Piperazine Ring Formation Strategies

From N,O,O'-Tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine

The synthesis of piperazines from N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine represents an efficient methodology that has been successfully applied to the preparation of N,N'-disubstituted piperazines. This approach involves the reaction of the protected bis(2-hydroxyethyl)amine derivative with nucleophilic reagents under controlled conditions [7] [8].

The procedure typically begins with the preparation of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine through sequential tosylation of diethanolamine. The cyclization reaction proceeds through nucleophilic attack by aromatic amines, such as 4-fluoroaniline, resulting in the formation of the piperazine ring with simultaneous introduction of aryl substituents [7]. This methodology has been demonstrated to provide yields exceeding 50% in reaction times as short as 30 minutes.

The mechanism involves initial nucleophilic displacement of one tosylate group by the aromatic amine, followed by intramolecular cyclization through attack of the resulting secondary amine on the remaining activated alcohol. The tosyl groups serve as both protecting groups and leaving groups, facilitating the ring closure under relatively mild conditions [7] [8].

Optimization studies have revealed that the choice of solvent significantly influences reaction outcomes. Alcoholic solvents and hexamethylphosphoramide have proven most effective, with the latter providing superior yields in many cases. Temperature control is critical, with optimal results obtained in the range of 80-120°C depending on the specific nucleophile employed [7].

From N-β-hydroxyethyl Ethylenediamine Precursors

N-β-hydroxyethyl ethylenediamine serves as an important precursor for piperazine synthesis through cyclization reactions that form the six-membered heterocyclic ring. This approach is particularly valuable due to the commercial availability of the starting material and the relatively straightforward synthetic transformations required [9] [10] [11].

The cyclization process typically involves the conversion of the hydroxyl group to a suitable leaving group, followed by intramolecular nucleophilic substitution. Common activating reagents include methanesulfonyl chloride, tosyl chloride, or conversion to halide functionality through treatment with phosphorus tribromide or thionyl chloride [9] [11]. The resulting electrophilic center undergoes nucleophilic attack by the terminal amino group, resulting in ring closure.

Industrial applications of this methodology have been extensively developed, particularly in the context of continuous processes where N-β-hydroxyethyl ethylenediamine is subjected to cyclization over acidic catalysts at elevated temperatures. These processes have been optimized to achieve high selectivity for piperazine formation while minimizing side reactions such as the formation of higher oligomers [9] [10].

The reaction conditions can be tailored to favor specific substitution patterns. Under acidic conditions with zeolite catalysts, the cyclization proceeds efficiently with minimal formation of N,N'-disubstituted side products. Temperature optimization studies have demonstrated that reaction temperatures in the range of 200-250°C provide optimal conversion rates while maintaining selectivity [9] [11].

From Ethylenediamine Derivatives

Ethylenediamine represents the most fundamental starting material for piperazine synthesis, providing access to the core heterocyclic structure through various cyclization strategies. The transformation typically involves the reaction of ethylenediamine with bifunctional electrophiles to construct the six-membered ring system [10] [12] [13].

One of the most important synthetic approaches involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. This process requires careful temperature and pressure management to achieve selective formation of the piperazine ring while avoiding the formation of linear polyethylene glycol derivatives and other side products [9] [10]. Industrial implementations of this methodology have demonstrated yields of 60-80% under optimized conditions.

An alternative approach utilizes the reaction of ethylenediamine with 1,2-dichloroethane under basic conditions. This methodology requires the use of strong bases such as sodium hydroxide or potassium hydroxide to facilitate the double nucleophilic substitution reaction. The reaction proceeds through initial formation of a monosubstituted intermediate, followed by intramolecular cyclization to form the piperazine ring [10] [12].

The use of ethylenediamine derivatives with pre-installed protecting groups offers advantages in terms of regioselectivity and product purification. N-Monoprotected ethylenediamines can be cyclized with appropriate electrophiles to provide access to N-monosubstituted piperazines, which can subsequently be deprotected and further functionalized [12] [14].

Recent developments in this area have focused on the use of nitrosoalkenes as electrophilic partners for ethylenediamine. This methodology involves double Michael addition followed by reductive cyclization of the resulting bis(oximinoalkyl)amine intermediates. The approach has demonstrated broad substrate scope and excellent functional group tolerance [12] [14].

Sulfonylation Approaches

Using 3-Fluorobenzenesulfonyl Chloride

The sulfonylation of piperazine derivatives with 3-fluorobenzenesulfonyl chloride represents the most direct approach to the target compound. This reaction proceeds through nucleophilic acyl substitution at the electrophilic sulfur center, with the piperazine nitrogen serving as the nucleophile [3] [4]. The reaction requires careful control of stoichiometry and reaction conditions to achieve optimal yields and selectivity.

The use of 3-fluorobenzenesulfonyl chloride as the sulfonylating agent offers several advantages, including its commercial availability and relatively stable nature under standard reaction conditions [3]. The electron-withdrawing effect of the fluorine substituent enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack by the piperazine nitrogen. However, this increased reactivity must be balanced against potential side reactions, including hydrolysis of the sulfonyl chloride and overreaction leading to bis-sulfonylated products [4].

Optimal reaction conditions typically involve the use of organic bases such as triethylamine or diisopropylethylamine to neutralize the hydrogen chloride generated during the reaction. The choice of base is critical, as stronger bases may lead to competing reactions or decomposition of sensitive functional groups [16] . Solvent selection is equally important, with dichloromethane, tetrahydrofuran, and acetonitrile proving most effective for this transformation.

Temperature control is essential for achieving high yields and minimizing side reactions. Reactions are typically conducted at temperatures ranging from 0°C to room temperature, with lower temperatures favoring selectivity at the expense of reaction rate [4]. The use of excess base (typically 1.5-2.0 equivalents) is recommended to ensure complete consumption of the hydrogen chloride and to prevent acidic conditions that could lead to protonation of the piperazine nitrogen.

Regioselectivity Considerations

The regioselectivity of sulfonylation reactions involving piperazine derivatives requires careful consideration, particularly when dealing with substituted piperazines that contain multiple nucleophilic sites. In the case of 4-methylpiperazine, the presence of the methyl group creates an electronic bias that favors sulfonylation at the unsubstituted nitrogen [5] [6].

The electronic effects of substituents on the piperazine ring significantly influence the regioselectivity of sulfonylation reactions. Electron-donating groups, such as alkyl substituents, increase the nucleophilicity of the adjacent nitrogen through inductive effects. Conversely, electron-withdrawing groups reduce nucleophilicity and may direct substitution to alternative sites [5] [6] [18].

Steric effects also play a crucial role in determining regioselectivity. Bulky substituents on the piperazine ring can create steric hindrance that impedes approach of the sulfonyl chloride reagent to nearby nucleophilic sites. This steric hindrance can be exploited to achieve selective functionalization at less hindered positions [5] [19].

The use of protecting group strategies can provide additional control over regioselectivity. Temporary protection of one nitrogen center allows for selective functionalization of the remaining nucleophilic site, followed by deprotection to reveal the desired substitution pattern [6] [18] [20]. Common protecting groups for this purpose include tert-butoxycarbonyl (Boc), benzyl, and tosyl groups, each offering different advantages in terms of installation, stability, and removal conditions.

Protecting Group Strategies

Protecting group strategies play a crucial role in the synthesis of complex piperazine derivatives, particularly when selective functionalization of specific nitrogen centers is required. The choice of protecting group must balance ease of installation, stability under reaction conditions, and selective removal to reveal the desired functionality [6] [18] [20] [21].

The tert-butoxycarbonyl (Boc) group represents one of the most commonly employed protecting groups for piperazine nitrogens. Installation is readily achieved through reaction with di-tert-butyl dicarbonate under basic conditions, and the protecting group demonstrates good stability under a wide range of reaction conditions [18] [20] [21]. Removal can be accomplished under acidic conditions using trifluoroacetic acid or hydrogen chloride, providing clean deprotection without affecting other functional groups.

Benzyl protecting groups offer complementary selectivity and can be installed through reductive amination with benzaldehyde or through nucleophilic substitution with benzyl halides. The benzyl group is stable under acidic and basic conditions but can be removed through catalytic hydrogenation or treatment with strong acids under forcing conditions [6] [18]. This orthogonal reactivity makes benzyl groups particularly useful in complex synthetic sequences.

The 2-nitrobenzenesulfonyl (nosyl) group has emerged as a particularly effective protecting group for piperazine synthesis due to its ease of installation and the mild conditions required for removal [16] [18]. Installation is achieved through reaction with 2-nitrobenzenesulfonyl chloride under standard sulfonylation conditions, and removal can be accomplished using thiols or other nucleophiles under basic conditions.

Recent developments have focused on the use of less conventional protecting groups that offer unique advantages for specific applications. The phenylsulfonyl group has been demonstrated to provide excellent regioselectivity in methylation reactions, with the protecting group facilitating equilibration between regioisomers to favor the thermodynamically preferred product [6] [21].

N-Methylation Procedures

The introduction of methyl groups onto piperazine nitrogens represents a fundamental transformation in the synthesis of N-methylated piperazine derivatives. Several methodologies have been developed to achieve this transformation with high efficiency and selectivity [22] [23] [24] [25] [26].

Reductive amination using formaldehyde and sodium borohydride represents the most widely employed methodology for N-methylation of secondary amines, including piperazines [24] [26] [27]. This reaction proceeds through initial formation of an imine intermediate between the amine and formaldehyde, followed by reduction with sodium borohydride to provide the methylated product. The reaction typically provides excellent yields (85-95%) and demonstrates broad functional group tolerance [26] [28].

The borrowing hydrogen methodology has emerged as an attractive alternative for N-methylation, particularly using methanol as both solvent and methylating agent [24] [29] [30]. This approach employs ruthenium or other transition metal catalysts to facilitate the oxidation of methanol to formaldehyde, followed by in situ reductive amination to install the methyl group. The methodology offers the advantage of using non-toxic reagents and generating water as the only byproduct [24] [29].

Direct alkylation with methyl iodide or dimethyl sulfate provides another approach to N-methylation, though this methodology requires careful control of reaction conditions to avoid overalkylation [23] [31]. The use of appropriate bases and controlled stoichiometry can provide selective monomethylation, though the harsh nature of the methylating agents limits the functional group tolerance of this approach [23] [32].

Recent developments in mechanochemical synthesis have provided access to N-methylated amines under solvent-free conditions using ball milling techniques [28] [33]. This approach employs formaldehyde and sodium triacetoxyborohydride as the methylating system, with mechanical energy providing the activation required for the transformation. The methodology offers significant environmental advantages and has demonstrated excellent yields (78-95%) with reaction times as short as 20 minutes [28] [33].

Purification and Analytical Characterization

The purification and characterization of piperazine derivatives requires specialized techniques due to the basic nature of the piperazine ring and the potential for multiple regioisomers [34] [35] [36] [37] [38]. Standard purification methods include column chromatography, recrystallization, and high-performance liquid chromatography, each offering specific advantages depending on the nature of the target compound and impurities present.

Column chromatography represents the most versatile purification technique for piperazine derivatives, though the basic nature of these compounds requires careful selection of stationary and mobile phases [34] [35]. Silica gel remains the most commonly employed stationary phase, though the addition of triethylamine or ammonia to the eluent system is often necessary to prevent irreversible adsorption of basic compounds. Alternative stationary phases, including alumina and reverse-phase materials, offer complementary selectivity for specific separation challenges [35] [39].

Recrystallization provides an effective purification method for crystalline piperazine derivatives, particularly when high purity is required for analytical or pharmaceutical applications [34] [35] [36]. The choice of solvent system is critical, with polar protic solvents such as ethanol and methanol often proving effective for piperazine derivatives. The formation of crystalline salts, particularly hydrochlorides, can facilitate purification and provide materials with improved stability and handling characteristics [36] [40].

High-performance liquid chromatography (HPLC) serves both analytical and preparative functions in piperazine chemistry [37] [38]. The development of analytical methods requires careful optimization of mobile phase composition, with reversed-phase systems proving most effective for routine analysis. The use of chemical derivatization techniques, such as reaction with 4-chloro-7-nitrobenzofuran (NBD-Cl), can enhance detection sensitivity for compounds lacking strong chromophores [37] [38].

Spectroscopic characterization of piperazine derivatives relies on standard techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [34] [39] [41] [42]. Proton NMR spectroscopy provides definitive structural information, with piperazine methylene protons typically appearing as characteristic multiplets in the range of δ 2.4-3.6 ppm. The presence of sulfonyl groups is readily identified through characteristic stretching frequencies in the range of 1150-1350 cm⁻¹ in IR spectra [34] [39].

Green Chemistry Approaches

The implementation of green chemistry principles in piperazine synthesis has become increasingly important due to environmental concerns and regulatory requirements [43] [44] [45] [46] [47]. Several methodologies have been developed that reduce environmental impact while maintaining synthetic efficiency and product quality.

Microwave-assisted synthesis represents one of the most successful green chemistry approaches for piperazine preparation [43] [44] [48] [46] [49] [50] [51] [52]. This methodology offers significant advantages including reduced reaction times, improved yields, and decreased energy consumption compared to conventional heating methods [43] [53] [49]. Studies have demonstrated that microwave irradiation can reduce reaction times by factors of 5-10 while maintaining or improving product yields [43] [52].

The application of microwave heating to piperazine synthesis has been particularly successful for cyclization reactions and functional group transformations [46] [49] [51]. The rapid and uniform heating provided by microwave irradiation facilitates ring closure reactions that might otherwise require extended reaction times or harsh conditions. This approach has been successfully applied to both laboratory-scale synthesis and larger-scale preparations using specially designed flow microwave reactors [43] [53] [52].

Continuous flow chemistry has emerged as a powerful tool for sustainable piperazine synthesis, offering improved efficiency, safety, and scalability compared to traditional batch processes [54] [55] [56] [57] [58] [59]. Flow chemistry enables precise control of reaction parameters including temperature, pressure, and residence time, leading to improved selectivity and reduced waste generation [54] [55] [56].

The advantages of flow chemistry are particularly pronounced for reactions involving hazardous reagents or conditions. The reduced volume of material present in the reactor at any given time enhances safety, while the continuous nature of the process facilitates heat removal and prevents the accumulation of unstable intermediates [55] [56] [57]. Several pharmaceutical companies have successfully implemented flow chemistry processes for piperazine synthesis, demonstrating the industrial viability of this approach [54] [56].

Mechanochemical synthesis using ball milling techniques represents an innovative approach to sustainable piperazine synthesis [60] [61] [62] [63] [64]. This methodology eliminates the need for organic solvents while providing rapid access to target compounds through mechanical activation [60] [61] [62]. Ball milling has been successfully applied to various aspects of piperazine chemistry, including ring formation, functionalization, and salt formation [62] [63] [64].

The environmental benefits of mechanochemical synthesis are substantial, with complete elimination of organic solvents and significant reductions in energy consumption compared to conventional methods [60] [61] [62]. Reaction times are typically reduced to minutes rather than hours, and the solid-state nature of the reactions facilitates product isolation and purification [60] [62] [63].

Scale-up Considerations

The transition from laboratory-scale synthesis to industrial production of piperazine derivatives requires careful consideration of multiple factors including safety, economics, environmental impact, and regulatory compliance [65] [66] [40] [54]. Scale-up challenges are particularly significant for piperazine synthesis due to the basic nature of these compounds and the potential for exothermic reactions during sulfonylation and alkylation steps [65] [66].

Heat management represents one of the most critical aspects of scale-up for piperazine synthesis [65] [54]. Many of the synthetic transformations involved in piperazine preparation are highly exothermic, particularly sulfonylation reactions with acid chlorides and alkylation reactions with reactive electrophiles. Industrial reactors must be designed with adequate heat removal capacity to prevent thermal runaway and maintain reaction selectivity [65] [66].

The availability and cost of starting materials becomes increasingly important at large scale [65] [40]. While materials such as 3-fluorobenzenesulfonyl chloride may be readily available for laboratory use, industrial applications may require the development of alternative synthetic routes using more economical starting materials [66] [40]. This often involves extending the synthetic sequence to begin with simpler, commodity chemicals such as fluorobenzene or fluorobenzoic acid derivatives [65].

Process safety considerations are paramount in industrial piperazine synthesis [65] [66]. Many of the reagents employed, including sulfonyl chlorides and alkylating agents, present significant safety hazards that must be carefully managed through appropriate engineering controls and safety systems. The development of continuous flow processes offers significant safety advantages by reducing the inventory of hazardous materials and providing better control over reaction conditions [54] [56] [57].

Environmental and regulatory factors play an increasingly important role in industrial process design [45] [40]. The selection of solvents, reagents, and purification methods must consider environmental impact, waste generation, and regulatory requirements in the target markets. The implementation of green chemistry principles, including the use of renewable solvents, catalytic processes, and waste minimization strategies, is becoming standard practice in industrial piperazine synthesis [45] [47].